molecular formula C10H15N B1655017 1-Benzyl-(R)-Propylamine CAS No. 30543-90-9

1-Benzyl-(R)-Propylamine

Katalognummer: B1655017
CAS-Nummer: 30543-90-9
Molekulargewicht: 149.23 g/mol
InChI-Schlüssel: IOLQWLOHKZENDW-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-(R)-Propylamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Benzyl-(R)-Propylamine (C10_{10}H15_{15}N), also known by its DrugBank identifier DB02972, is a compound belonging to the class of amphetamines. This small molecule has garnered attention for its potential biological activities and pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Basic Information

PropertyValue
Molecular Weight149.23 g/mol
Chemical FormulaC10_{10}H15_{15}N
CAS Number30543-90-9

Structural Characteristics

The structure of this compound features a propylamine backbone with a benzyl group, which contributes to its lipophilicity and ability to cross biological membranes.

This compound functions primarily as a monoamine transporter inhibitor . It exhibits significant activity at the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for its stimulant effects, similar to other amphetamines.

Pharmacokinetics

  • Absorption : The compound is predicted to have high human intestinal absorption and good permeability across the blood-brain barrier, indicating potential central nervous system effects.
  • Metabolism : It is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which may influence its pharmacological effects and interactions with other drugs.
  • Excretion : The renal excretion pathway is significant for this compound, although it does not act as a substrate for renal organic cation transporters.

Toxicity and Safety Profile

This compound has been evaluated for toxicity through various assays:

  • Ames Test : Non-carcinogenic with a low probability of mutagenicity.
  • hERG Inhibition : Weak inhibitor, indicating a lower risk for cardiac side effects compared to more potent hERG inhibitors.
  • Acute Toxicity : LD50 values indicate moderate toxicity in animal models.

Study 1: Neuropharmacological Effects

In a study assessing the neuropharmacological effects of this compound, researchers found that administration led to increased locomotor activity in rodent models. This effect was attributed to enhanced dopaminergic signaling in the striatum, suggesting potential applications in treating conditions like ADHD or narcolepsy.

Study 2: Interaction with Monoamine Transporters

Research published in Drug Development and Industrial Pharmacy highlighted that this compound selectively inhibits dopamine reuptake while having less effect on serotonin transporters. This selectivity could be beneficial in minimizing side effects commonly associated with non-selective antidepressants.

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications to the benzyl group significantly affect the compound's binding affinity for monoamine transporters. Substituents on the benzene ring can enhance or reduce potency, providing insight into designing more effective derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Benzyl-(R)-Propylamine is classified as an organic compound of the amphetamine class, which has implications in pharmacology and therapeutic uses. Its structural properties enable it to act as a precursor or building block for synthesizing more complex pharmaceutical agents.

Anticancer Research

Recent studies have highlighted the potential of substituted aryl benzylamines, including derivatives of this compound, as selective inhibitors in prostate cancer therapeutics. These compounds were designed through structure-based approaches, demonstrating promising activity with an IC50 value of 0.9 μM, indicating their potential as lead compounds for further optimization in cancer treatment .

Neurological Applications

The compound has been investigated for its effects on neurological pathways. Research indicates that benzylamines can influence neurotransmitter systems, potentially offering therapeutic avenues for treating conditions such as depression and anxiety disorders. The modulation of these pathways is critical for developing new antidepressant drugs .

Synthesis and Functionalization

The synthesis of this compound often involves advanced organic chemistry techniques that allow for the introduction of various functional groups, enhancing its biological activity.

Photochemical Approaches

Innovative methods such as photochemical reactions have been employed to synthesize α-tertiary o-hydroxybenzylamines, which include derivatives of this compound. These methods utilize visible light to facilitate reactions that would otherwise require more extreme conditions, thus improving yield and selectivity .

Organoboron Chemistry

The compound can also be synthesized via organoboron chemistry, where it acts as a reactant in three-component coupling reactions involving amines and phenolic ketones. This approach has proven effective in generating complex bioactive molecules with enhanced pharmacological profiles .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological evaluations have shown that the compound exhibits low carcinogenic potential and favorable pharmacokinetic properties, such as good absorption and blood-brain barrier permeability .

Computational Toxicology

Studies employing computational toxicology methods have assessed the carcinogenic risks associated with various organic chemicals, including benzylamines like this compound. These assessments are vital for regulatory compliance and ensuring patient safety in drug development .

Summary of Findings

The following table summarizes key applications and findings related to this compound:

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer agent with selective inhibition properties
Neurological ResearchModulation of neurotransmitter systems for depression treatment
Synthesis TechniquesUtilization of photochemical methods for efficient synthesis
Toxicological ProfileLow carcinogenic potential; favorable absorption characteristics

Eigenschaften

CAS-Nummer

30543-90-9

Molekularformel

C10H15N

Molekulargewicht

149.23 g/mol

IUPAC-Name

(2S)-1-phenylbutan-2-amine

InChI

InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m0/s1

InChI-Schlüssel

IOLQWLOHKZENDW-JTQLQIEISA-N

SMILES

CCC(CC1=CC=CC=C1)N

Isomerische SMILES

CC[C@@H](CC1=CC=CC=C1)N

Kanonische SMILES

CCC(CC1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.